Urea, 1-((2-benzimidazolyl)amidino)-3-(o-methoxyphenyl)-2-thio-
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Overview
Description
Urea, 1-((2-benzimidazolyl)amidino)-3-(o-methoxyphenyl)-2-thio-: is a complex organic compound that features a urea backbone with additional functional groups, including a benzimidazole ring, an amidino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-((2-benzimidazolyl)amidino)-3-(o-methoxyphenyl)-2-thio- typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives.
Introduction of the Amidino Group: This step might involve the reaction of the benzimidazole derivative with an appropriate amidine reagent.
Attachment of the Methoxyphenyl Group: This could be done through a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the benzimidazole derivative.
Formation of the Urea Backbone: The final step would involve the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-((2-benzimidazolyl)amidino)-3-(o-methoxyphenyl)-2-thio-: can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the thio group to a sulfoxide or sulfone.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the benzimidazole or methoxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Urea, 1-((2-benzimidazolyl)amidino)-3-(o-methoxyphenyl)-2-thio-:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzimidazole ring is known for its biological activity, which could contribute to the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole structures.
Urea Derivatives: Compounds with similar urea backbones.
Methoxyphenyl Compounds: Compounds with methoxyphenyl groups.
Uniqueness
Urea, 1-((2-benzimidazolyl)amidino)-3-(o-methoxyphenyl)-2-thio-: is unique due to the combination of these functional groups, which might confer specific properties not found in other compounds.
Properties
CAS No. |
113367-95-6 |
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Molecular Formula |
C16H16N6OS |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(1E)-1-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C16H16N6OS/c1-23-14-9-5-4-8-13(14)21-16(24)17-10-18-22-15-19-11-6-2-3-7-12(11)20-15/h2-10H,1H3,(H2,19,20,22)(H2,17,18,21,24) |
InChI Key |
WFPVEGMRXVRTQP-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=S)/N=C/NNC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N=CNNC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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